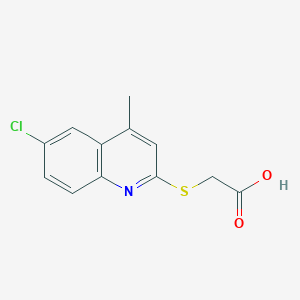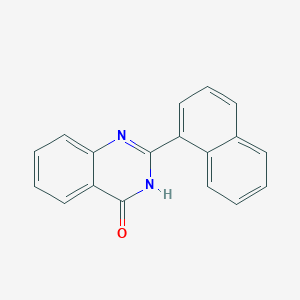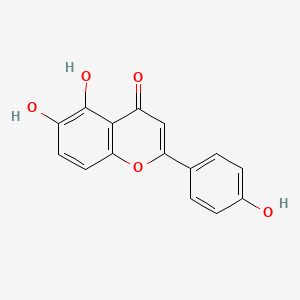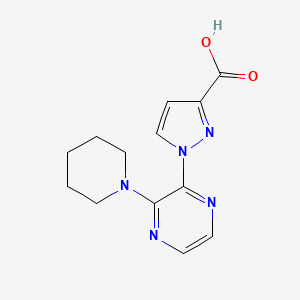
1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a piperidine ring, a pyrazine ring, and a pyrazole ring. These structural motifs are commonly found in various biologically active molecules, making this compound of significant interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step procedures. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups into the molecule .
Applications De Recherche Scientifique
1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself and its various substituted derivatives.
Pyrazine Derivatives: Compounds like pyrazinamide and other pyrazine-based molecules.
Pyrazole Derivatives: Compounds such as pyrazole and its substituted derivatives.
Uniqueness
1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to its combination of three different heterocyclic rings in a single molecule. This structural complexity can confer unique biological activities and properties that are not observed in simpler compounds .
Propriétés
Formule moléculaire |
C13H15N5O2 |
|---|---|
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
1-(3-piperidin-1-ylpyrazin-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H15N5O2/c19-13(20)10-4-9-18(16-10)12-11(14-5-6-15-12)17-7-2-1-3-8-17/h4-6,9H,1-3,7-8H2,(H,19,20) |
Clé InChI |
WGWGQFNFYWJGQS-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC=CN=C2N3C=CC(=N3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



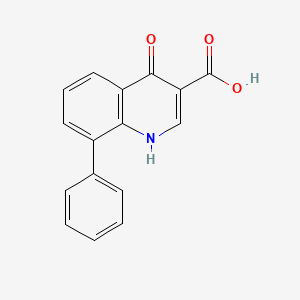
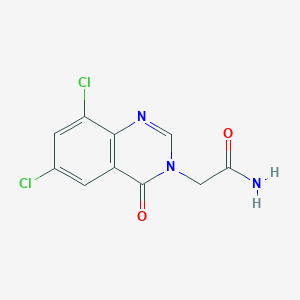
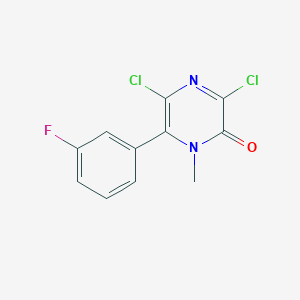
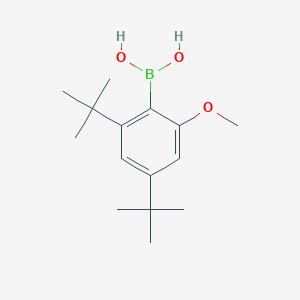

![[1,1'-Biphenyl]-2-yl(cyclohexyl)methanone](/img/structure/B11852155.png)
